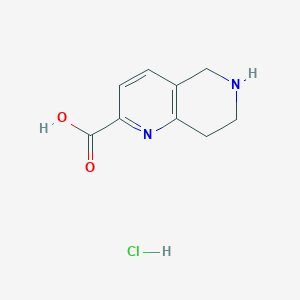

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride are the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This site is an attractive target for antiviral chemotherapy .

Mode of Action

This compound interacts with its targets by binding within the LEDGF/p75-binding site. This promotes aberrant multimerization of the integrase enzyme, which is of significant interest as HIV-1-replication inhibitors .

Biochemical Pathways

The compound affects the HIV-1 replication pathway. By promoting aberrant multimerization of the integrase enzyme, this compound inhibits the replication of HIV-1 .

Pharmacokinetics

Structure-activity-relationship studies and rat pharmacokinetic studies of lead compounds have been presented .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 replication. This is achieved by promoting aberrant multimerization of the integrase enzyme .

Biologische Aktivität

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride (THNCA) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential applications in various fields.

- Chemical Name : this compound

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 228.68 g/mol

- CAS Number : 1361381-50-1

- IUPAC Name : 5,6,7,8-tetrahydro-[1,6]naphthyridine-2-carboxylic acid

Synthesis

The synthesis of THNCA has been achieved through various methods. A notable approach involves an asymmetric synthesis yielding high enantiomeric purity without the need for chromatographic purification. This method utilizes a Heck-type vinylation and enantioselective transfer hydrogenation to form the tetrahydronaphthyridine scaffold effectively .

Pharmacological Effects

THNCA exhibits various pharmacological properties:

- Neuroprotective Effects : Research indicates that THNCA can protect neuronal cells from oxidative stress and apoptosis. It has been shown to inhibit neuroinflammation pathways and reduce cell death in models of neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that THNCA possesses antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

- Enzyme Inhibition : THNCA has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression .

- Receptor Interaction : The compound has been studied for its interaction with various receptors, including those involved in neurotransmission and inflammation. Its role as a RORγt inverse agonist suggests potential applications in autoimmune disorders .

Case Studies

Several case studies highlight the biological activity of THNCA:

- Neuroprotection Study : In a study involving cultured neuronal cells exposed to oxidative stress, THNCA significantly reduced markers of cell death and inflammation compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative conditions .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that THNCA inhibited growth at micromolar concentrations, indicating its potential as a lead compound for developing new antibiotics .

The mechanisms underlying the biological activities of THNCA are multifaceted:

- Oxidative Stress Reduction : THNCA enhances the expression of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.

- Inflammatory Pathway Modulation : By inhibiting pro-inflammatory cytokines and mediators, THNCA can mitigate inflammation-related damage in tissues .

Applications

The unique properties of THNCA make it suitable for various applications:

- Pharmaceutical Development : As a precursor for synthesizing drugs targeting neurological disorders and inflammation.

- Biochemical Research : For studying enzyme interactions and receptor dynamics within cellular pathways.

- Material Science : Due to its structural properties, it can be incorporated into polymers for enhanced material characteristics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride has been investigated for its potential therapeutic effects. Its structure is similar to that of various bioactive compounds, making it a candidate for drug development. Research has highlighted its potential as:

- Antidepressant Agents : Studies indicate that derivatives of naphthyridine compounds exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems .

- Antimicrobial Activity : Some studies have reported that naphthyridine derivatives possess antimicrobial properties against various pathogens. This makes them candidates for developing new antibiotics .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enabling researchers to create new compounds with desired biological activities.

Neuropharmacology

Research has explored the role of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives in neuropharmacology. The compound may influence neurochemical pathways relevant to neurodegenerative diseases and cognitive function .

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of naphthyridine derivatives in rodent models. The results indicated significant improvements in depressive behaviors when treated with these compounds, suggesting their potential as new antidepressants .

Case Study 2: Antimicrobial Efficacy

In another study featured in Antimicrobial Agents and Chemotherapy, researchers tested several naphthyridine derivatives against bacterial strains. The findings demonstrated that certain derivatives exhibited potent antibacterial activity, highlighting their promise as lead compounds for antibiotic development .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSJSODKAYFLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856432 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057652-51-3 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.